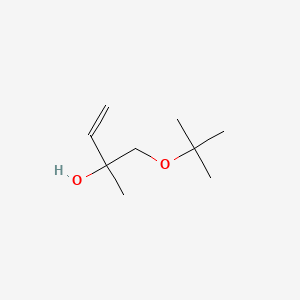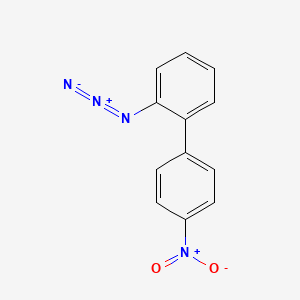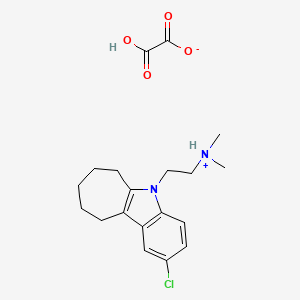
5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-chloro-5-(2-dimethylaminoethyl)-, oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-chloro-5-(2-dimethylaminoethyl)-, oxalate is a complex organic compound with the molecular formula C19H25ClN2O4 and a molecular weight of 380.8658 . This compound is characterized by its unique structure, which includes a cyclohept[b]indole core, a chloro substituent, and a dimethylaminoethyl side chain. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-chloro-5-(2-dimethylaminoethyl)-, oxalate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-chloro-5-(2-dimethylaminoethyl)-, oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium hydroxide). The reactions typically require controlled temperatures and pressures to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted analogs .
Applications De Recherche Scientifique
5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-chloro-5-(2-dimethylaminoethyl)-, oxalate has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-chloro-5-(2-dimethylaminoethyl)-, oxalate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]indol-5-yl)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate
- 6,7,8,9,10-pentahydro-2-chloro-5-(2-dimethylaminoethyl)-5H-cyclohept(b)indole-5-ethanamine
Uniqueness
Compared to similar compounds, 5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-chloro-5-(2-dimethylaminoethyl)-, oxalate stands out due to its specific structural features and the presence of the oxalate group.
Propriétés
Numéro CAS |
41734-63-8 |
|---|---|
Formule moléculaire |
C19H25ClN2O4 |
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
2-(2-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]indol-5-yl)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C17H23ClN2.C2H2O4/c1-19(2)10-11-20-16-7-5-3-4-6-14(16)15-12-13(18)8-9-17(15)20;3-1(4)2(5)6/h8-9,12H,3-7,10-11H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
DBCNLXWMMVQGNL-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCN1C2=C(CCCCC2)C3=C1C=CC(=C3)Cl.C(=O)(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dihydromorphinon-N-oxyd-ditartarat [German]](/img/structure/B13740197.png)

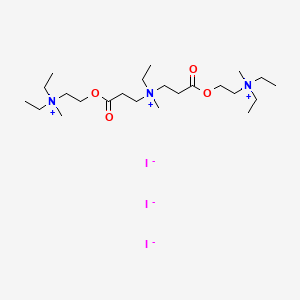
![Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt](/img/structure/B13740221.png)
![Pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylicacid,3,3a,8,8a-tetrahydro-,dimethyl ester,[2r-(2a,3ab,8ab)]-(9ci)](/img/structure/B13740230.png)



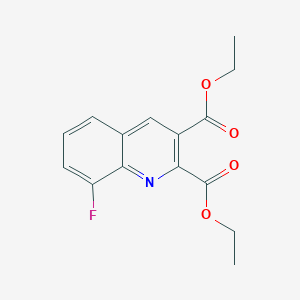
![6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate](/img/structure/B13740250.png)
![N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate](/img/structure/B13740254.png)
